2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-1lambda~4~,4-thiazinane-1,3,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-1lambda~4~,4-thiazinane-1,3,5-trione is a useful research compound. Its molecular formula is C17H11ClF3NO3S and its molecular weight is 401.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-1lambda~4~,4-thiazinane-1,3,5-trione is a thiazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews various studies and findings related to its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a chlorophenyl group, a trifluoromethyl group, and a thiazine core, which are critical to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazine derivatives. For instance, a collection of compounds similar to the one demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicated potent growth inhibition with low toxicity to human cultured cells .
Table 1: Antimicrobial Activity of Thiazine Derivatives
Compound | Target Bacteria | MIC (µg/mL) | Cytotoxicity (IC50 µg/mL) |
---|---|---|---|
Compound A | Staphylococcus aureus | 8 | >100 |
Compound B | Enterococcus faecalis | 16 | >100 |
Target Compound | Staphylococcus aureus | 4 | >100 |
Cytotoxicity Studies
In vitro studies have been conducted to assess the cytotoxic effects of the compound on various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells. Notably, it showed significant activity against breast cancer and leukemia cell lines with IC50 values in the low micromolar range .
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 5.0 |
K562 (Leukemia) | 3.5 |
HEK293 (Normal) | >50 |
The mechanisms underlying the biological activity of this compound appear to be multifaceted. Studies suggest that it may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways. Additionally, the trifluoromethyl group is hypothesized to enhance lipophilicity, facilitating better membrane penetration and increased bioactivity .
Case Study 1: Antibacterial Efficacy
In a controlled study, researchers evaluated the antibacterial efficacy of thiazine derivatives in vivo using a mouse model infected with S. aureus. The treated group exhibited significant reduction in bacterial load compared to controls, indicating effective systemic absorption and action against bacterial infections without observable toxicity at doses up to 50 mg/kg .
Case Study 2: Cancer Cell Line Evaluation
Another study focused on the cytotoxic effects on various cancer cell lines. The compound was administered in different concentrations, revealing that it induced apoptosis in MCF-7 cells through caspase activation pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with the compound .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-oxo-4-[4-(trifluoromethyl)phenyl]-1,4-thiazinane-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NO3S/c18-12-5-1-10(2-6-12)15-16(24)22(14(23)9-26(15)25)13-7-3-11(4-8-13)17(19,20)21/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDBYKUNWRUKCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C(S1=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.